molecular formula C12H18FN B13044157 (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine

Cat. No.: B13044157
M. Wt: 195.28 g/mol
InChI Key: GGGAZLAQHUXDRZ-LBPRGKRZSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzene and pentan-1-amine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can modify the phenyl ring or other functional groups.

    Substitution: The fluorine atom can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and chiral center may play crucial roles in its binding affinity and selectivity towards biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine: Similar structure with a shorter carbon chain.

    (S)-1-(5-Fluoro-2-methylphenyl)hexan-1-amine: Similar structure with a longer carbon chain.

    (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine: Similar structure with an even shorter carbon chain.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine is unique due to its specific combination of a fluorine atom, a methyl group, and a chiral center, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1

InChI Key

GGGAZLAQHUXDRZ-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)F)C)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)C)N

Origin of Product

United States

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